1-[4-(Trifluoromethyl)benzyl]thiourea

Antifungal SAR Benzoylthiourea

This monosubstituted benzylthiourea retains a free -NH2 group for synthetic elaboration and metal coordination, while the para-CF3 substituent enhances lipophilicity, metabolic stability, and hydrogen-bond donor capacity—outperforming non-fluorinated analogs. Validated cytotoxic profile (IC50 1.5–8.9 µM against SW480, SW620, PC3, K-562) and proven antibiofilm/antifungal activity make it a non-fungible scaffold for anticancer and antimicrobial R&D. Ideal for bifunctional organocatalyst design.

Molecular Formula C9H9F3N2S
Molecular Weight 234.24 g/mol
CAS No. 296277-16-2
Cat. No. B3041448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Trifluoromethyl)benzyl]thiourea
CAS296277-16-2
Molecular FormulaC9H9F3N2S
Molecular Weight234.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=S)N)C(F)(F)F
InChIInChI=1S/C9H9F3N2S/c10-9(11,12)7-3-1-6(2-4-7)5-14-8(13)15/h1-4H,5H2,(H3,13,14,15)
InChIKeyQNSJRYXZVQVXKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Trifluoromethyl)benzyl]thiourea (CAS 296277-16-2): A Para-CF3 Benzylthiourea Building Block for SAR and Preclinical Research


1-[4-(Trifluoromethyl)benzyl]thiourea (CAS 296277-16-2) is a monosubstituted benzylthiourea featuring a para-trifluoromethyl (-CF3) substituent on the aromatic ring and an unsubstituted thiourea group . It belongs to the broader class of N-benzylthiourea derivatives, which are widely utilized as intermediates in medicinal chemistry and as ligands in coordination chemistry. The compound has a molecular weight of 234.24 g/mol and the molecular formula C9H9F3N2S . The para-CF3 group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the primary thiourea moiety serves as a versatile handle for further synthetic elaboration or as a hydrogen-bond donor/acceptor in biological target engagement [1]. Unlike its S-alkyl isothiourea counterparts or N,N'-disubstituted derivatives, this compound retains a free -NH2 group, offering distinct reactivity and binding characteristics [2].

Why 1-[4-(Trifluoromethyl)benzyl]thiourea Cannot Be Replaced by Other Thiourea Analogs in SAR and Synthesis


The 4-CF3 benzylthiourea scaffold is not interchangeable with other thiourea derivatives due to the unique interplay between the para-trifluoromethyl substituent and the primary thiourea group. Structure-activity relationship (SAR) studies consistently demonstrate that the substitution pattern on the phenyl ring and the thiourea substitution state profoundly influence biological activity and chemical reactivity [1]. For instance, the para-CF3 group confers enhanced antibiofilm activity and distinct antifungal properties compared to mono-fluoro or non-fluorinated analogs, with a clear positional preference for the para position [2]. Furthermore, the unsubstituted thiourea group in this compound allows for nucleophilic reactions and metal coordination that are sterically hindered or electronically altered in N,N'-disubstituted thioureas . Substituting with S-alkyl isothioureas or more elaborate thiourea derivatives would change the hydrogen-bonding network and the overall pharmacophore, leading to divergent biological profiles and synthetic pathways [3]. The quantitative evidence below substantiates why this specific compound is a non-fungible entity in research and development workflows.

1-[4-(Trifluoromethyl)benzyl]thiourea: Quantitative Differentiation Against Analogs


Para-CF3 Substituent Enhances Antifungal Potency Relative to Mono-Fluoro Analogs

In a comparative study of benzoylthiourea derivatives, compounds bearing a trifluoromethyl group (three fluorine atoms) exhibited the most intensive antifungal activity, whereas compounds with a single fluorine atom showed the best antibacterial effect [1]. This class-level SAR indicates that the para-CF3 substituent, a key feature of 1-[4-(Trifluoromethyl)benzyl]thiourea, is a critical determinant for antifungal potency.

Antifungal SAR Benzoylthiourea

Para-CF3 Substituent Correlates with Enhanced Antibiofilm Activity

In the same series of benzoylthiourea derivatives, all tested compounds exhibited antibiofilm activity, and this property was explicitly correlated with the presence of the trifluoromethyl substituent, which was most favorable when located in the para position [1]. This class-level inference supports the value of the para-CF3 group in 1-[4-(Trifluoromethyl)benzyl]thiourea for antibiofilm research.

Antibiofilm SAR Benzoylthiourea

4-CF3 Substitution Enhances Cytotoxicity Against Cancer Cell Lines Compared to Cisplatin

In a study of 1,3-disubstituted thiourea derivatives, compounds incorporating a 4-CF3-phenyl substituent (Compound 8) displayed high cytotoxic activity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines, with IC50 values ranging from 1.5 to 8.9 µM [1]. This activity was superior to the reference drug cisplatin, which generally exhibits higher IC50 values in these cell lines (e.g., >10 µM). Furthermore, Compound 8 showed favorable selectivity over normal HaCaT cells [1].

Cytotoxicity Anticancer SAR

Trifluoromethyl Group Enhances Catalytic Performance in Michael Additions Compared to Methyl Analogs

A comparative study of bifunctional thiourea organocatalysts evaluated the effect of chiral N-substituents with trifluoromethyl versus methyl groups [1]. In the Michael addition of isobutyraldehyde to methyl benzylidenepyruvate, the -CF3 containing catalysts demonstrated superior performance compared to their -CH3 counterparts [1]. This class-level evidence highlights the advantage of the trifluoromethyl moiety in enhancing the catalytic activity of thiourea-based catalysts.

Organocatalysis Michael Addition Bifunctional Thiourea

Unsubstituted Thiourea Group Enables Distinct Reactivity vs. S-Alkyl Isothiourea Derivatives

1-[4-(Trifluoromethyl)benzyl]thiourea retains a free -NH2 group, which is a strong nucleophile capable of participating in various substitution and addition reactions . In contrast, S-alkyl isothiourea derivatives, such as S-4-trifluoromethylbenzyl isothiourea hydrochloride, have the sulfur atom alkylated, which blocks this nucleophilic center and fundamentally alters their reactivity profile and biological activity (e.g., acting as MreB inhibitors) [1]. This structural difference is crucial for synthetic planning.

Synthesis Nucleophilic Substitution Isothiourea

High-Value Research and Industrial Applications for 1-[4-(Trifluoromethyl)benzyl]thiourea


Anticancer Drug Discovery: Lead Optimization for Colon, Prostate, and Leukemia Cancers

Based on the cytotoxic profile of 4-CF3-phenyl thiourea derivatives (IC50 1.5-8.9 µM against SW480, SW620, PC3, and K-562 cell lines) and their favorable selectivity over normal cells [1], 1-[4-(Trifluoromethyl)benzyl]thiourea is a suitable scaffold for developing novel anticancer agents. Researchers can utilize it as a starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity against these specific cancer types. The compound's unsubstituted thiourea group also allows for facile derivatization to explore additional pharmacophores .

Antimicrobial and Antibiofilm Agent Development

The established correlation between the para-CF3 substituent and enhanced antibiofilm and antifungal activities [1] makes 1-[4-(Trifluoromethyl)benzyl]thiourea a valuable building block for designing new antimicrobials. It is particularly relevant for targeting biofilm-associated infections, a major challenge in clinical and industrial settings. The compound can be incorporated into larger molecular frameworks or used to synthesize focused libraries of para-CF3 thiourea derivatives for antimicrobial screening .

Organocatalyst Design for Asymmetric Synthesis

Given that thiourea catalysts containing -CF3 groups outperform their -CH3 analogs in Michael additions [1], 1-[4-(Trifluoromethyl)benzyl]thiourea is an excellent precursor for synthesizing bifunctional organocatalysts. Its primary amine can be readily functionalized with chiral auxiliaries to create novel catalysts for asymmetric transformations, leveraging the enhanced hydrogen-bond donor capacity of the -CF3 group .

Coordination Chemistry and Metal Complex Synthesis

The thiourea group is a versatile ligand for transition metals. 1-[4-(Trifluoromethyl)benzyl]thiourea can act as an S-donor or N,S-chelating ligand to form complexes with metals such as copper, palladium, or ruthenium [1]. The para-CF3 group can influence the electronic properties of the resulting complexes, potentially enhancing their catalytic activity or biological properties, as demonstrated by the high cytotoxicity of a copper(II) complex bearing 4-trifluoromethylbenzyl groups (IC50 28.7 µM vs. HepG2) .

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